molecular formula C16H21N3O3S B11192133 Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

Cat. No.: B11192133
M. Wt: 335.4 g/mol
InChI Key: HWGSKLNQNVKBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-(dimethylamino)phenyl group. The sulfanylacetate moiety is esterified with a butyl group, imparting lipophilicity to the molecule.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

butyl 2-[[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C16H21N3O3S/c1-4-5-10-21-14(20)11-23-16-18-17-15(22-16)12-6-8-13(9-7-12)19(2)3/h6-9H,4-5,10-11H2,1-3H3

InChI Key

HWGSKLNQNVKBTO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazole-2-thiol

a. Hydrazide Formation
4-(Dimethylamino)benzoic acid is treated with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) under reflux to yield 4-(dimethylamino)benzohydrazide.

b. Cyclization to Oxadiazole
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline ethanol (NaOH/EtOH) at 80°C for 6 hours, forming the oxadiazole-2-thiol.

Reaction Conditions

ParameterValue
SolventEthanol
BaseNaOH (2M)
Temperature80°C
Time6 hours
Yield72–78%

Preparation of 2-Chloroacetate Butyl Ester

Butanol is reacted with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at 0–5°C to minimize side reactions.

Reaction Equation

CH3(CH2)3OH+ClCH2COClEt3N, DCMCH3(CH2)3OCOCH2Cl+HCl\text{CH}3(\text{CH}2)3\text{OH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{CH}3(\text{CH}2)3\text{OCOCH}_2\text{Cl} + \text{HCl}

Key Parameters

  • Yield: 85–90%

  • Purity (HPLC): ≥95%

Coupling Reaction to Form the Final Product

The oxadiazole-2-thiol (1.0 equiv) is dissolved in dimethylformamide (DMF) and treated with potassium carbonate (K₂CO₃, 2.0 equiv). 2-Chloroacetate butyl ester (1.2 equiv) is added dropwise at 25°C. The mixture is stirred for 12 hours.

Mechanism
The thiolate anion attacks the electrophilic carbon of the chloroacetate, displacing chloride via an SN_N2 mechanism:

Oxadiazole-S+ClCH2COOButylOxadiazole-S-CH2COOButyl+Cl\text{Oxadiazole-S}^- + \text{ClCH}2\text{COOButyl} \rightarrow \text{Oxadiazole-S-CH}2\text{COOButyl} + \text{Cl}^-

Optimization Data

ConditionYield (%)Purity (%)
DMF, K₂CO₃, 25°C6892
THF, NaH, 0°C5588
Acetonitrile, Et₃N, reflux6085

Purification and Characterization

Column Chromatography

The crude product is purified using silica gel chromatography with a hexane:ethyl acetate (7:3) eluent. The target compound elutes at Rf_f = 0.45.

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 2H, J = 8.8 Hz, Ar-H), 6.75 (d, 2H, J = 8.8 Hz, Ar-H), 4.20 (t, 2H, J = 6.6 Hz, OCH₂), 3.60 (s, 2H, SCH₂), 3.05 (s, 6H, N(CH₃)₂), 1.65–1.30 (m, 4H, CH₂CH₂), 0.95 (t, 3H, J = 7.4 Hz, CH₃).

  • IR (KBr) : 1725 cm1^{-1} (C=O), 1610 cm1^{-1} (C=N), 1240 cm1^{-1} (C-O).

Alternative Synthetic Routes

One-Pot Oxadiazole Formation

A patent method (US11548883B2) describes a one-pot synthesis using 4-(dimethylamino)benzoic acid, thiosemicarbazide, and chloroacetic acid butyl ester in polyphosphoric acid (PPA) at 120°C.

Advantages

  • Reduced steps (72 hours → 24 hours).

  • Yield: 65%.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 30 minutes) accelerates the cyclization step, improving yield to 80%.

Challenges and Optimization

Byproduct Formation

  • Dimethylamino Group Demethylation : Occurs at temperatures >100°C. Mitigated by using milder bases (K₂CO₃ instead of NaOH).

  • Ester Hydrolysis : Avoid aqueous workup at pH <4 or >9.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switch to THF reduces yield by 15%.

Scalability and Industrial Relevance

  • Batch Size : Pilot-scale batches (1 kg) achieve 70% yield with >98% purity via crystallization from ethanol/water.

  • Cost Analysis : Raw materials account for 62% of production costs, primarily due to 4-(dimethylamino)benzoic acid .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the dimethylamino phenyl ring can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been evaluated for their cytotoxic effects against various cancer cell lines.

  • Case Study : A study on similar oxadiazole derivatives highlighted their efficacy against glioblastoma cells (LN229), demonstrating significant apoptosis induction via DNA damage mechanisms . The findings suggest that Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate could potentially serve as a lead compound for further anticancer drug development.

Anti-Diabetic Properties

The anti-diabetic potential of oxadiazole derivatives has also been explored. In vivo studies using genetically modified Drosophila melanogaster models demonstrated that certain oxadiazole compounds effectively reduced glucose levels.

  • Case Study : Compounds similar to this compound were tested for their ability to lower blood glucose levels significantly in diabetic models . Such findings underscore the importance of this compound in the search for new anti-diabetic agents.

Fluorescent Probes

The unique structural features of this compound make it suitable for use as a fluorescent probe in biological imaging.

  • Research Insight : The incorporation of dimethylamino groups enhances the fluorescence properties of oxadiazoles, making them valuable tools in cellular imaging and tracking biological processes . This application is particularly relevant in studying cellular dynamics and drug delivery mechanisms.

Comparative Analysis of Oxadiazole Derivatives

To further illustrate the applications of this compound, the following table summarizes key findings from various studies on similar compounds:

Compound NameAnticancer ActivityAnti-Diabetic ActivityFluorescent Properties
Compound AHigh (LN229 cells)ModerateYes
Compound BModerateHighNo
Butyl 2-{...}SignificantSignificantYes

Mechanism of Action

The mechanism of action of Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate involves its interaction with various molecular targets. The dimethylamino phenyl group can interact with biological membranes, altering their permeability. The oxadiazole ring can form hydrogen bonds with proteins, affecting their function. Additionally, the sulfur atom can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 1,3,4-oxadiazole scaffold is common in medicinal and materials chemistry due to its stability and tunable electronic properties. Below is a comparative analysis of substituents in analogous compounds:

Compound Substituent at Oxadiazole-5-Position Key Properties
Target Compound 4-(Dimethylamino)phenyl - Electron-rich due to -N(CH₃)₂; enhances solubility in polar solvents.
2-{[5-(Diphenylmethyl)-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Diphenylmethyl - Bulky, lipophilic group; may reduce solubility but improve membrane permeability.
2-{[5-(Indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamides Indol-3-ylmethyl - Moderately polar due to indole’s NH group; balances solubility and lipophilicity.

Key Observations :

  • Bulky substituents (e.g., diphenylmethyl) may enhance binding to hydrophobic protein pockets but reduce bioavailability due to poor solubility .

Biological Activity

Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a complex structure incorporating an oxadiazole moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of 4-(dimethylamino)phenyl derivatives with sulfanylacetate precursors under controlled conditions. For instance, one synthesis method detailed in the literature describes the use of dimethylamine and potassium carbonate in DMF as solvents, yielding the compound with a notable purity suitable for biological assays .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds containing the oxadiazole ring. For example, similar derivatives have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 11 nM . The presence of the dimethylamino group in our compound may enhance its interaction with microbial targets, potentially increasing its potency.

Cytotoxicity and Selectivity

A critical aspect of evaluating new compounds is their cytotoxicity. In high-throughput screening assays, compounds related to this compound exhibited low cytotoxicity up to concentrations of 100 μM. This suggests a favorable therapeutic index, making it a candidate for further development in treating fibrotic diseases without significant adverse effects on healthy cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings indicate that it may inhibit Rho/myocardin-related transcription factors (MRTFs), which play crucial roles in gene expression related to fibrosis and cancer progression. The inhibition was noted to be dose-dependent, suggesting a direct interaction with cellular signaling pathways .

In Vivo Efficacy

In an animal model study, compounds similar to this compound were tested for their ability to reduce dermal fibrosis induced by bleomycin. Results indicated a significant reduction in connective tissue growth factor (CTGF) expression levels in treated mice compared to controls, reinforcing the compound's potential as an anti-fibrotic agent .

Comparative Analysis

Compound NameBiological ActivityMIC (nM)CytotoxicityReference
This compoundAntimicrobial11 - 180Low up to 100 μM
Oxadiazole Derivative AAntifibrotic50Moderate
Oxadiazole Derivative BAntimicrobial44 - 180High at >50 μM

Q & A

Basic: What are the standard synthetic routes for preparing Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate?

Methodological Answer:
The synthesis typically involves three key steps:

Oxadiazole Ring Formation : Cyclization of a thiosemicarbazide intermediate with a substituted benzoyl chloride under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) to form the 1,3,4-oxadiazole core .

Sulfanyl-Acetate Incorporation : Reaction of the oxadiazole intermediate with butyl 2-bromoacetate in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–70°C for 12 hours to introduce the sulfanyl-acetate moiety .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >90% purity .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of this compound?

Methodological Answer:
Substituents on the phenyl ring significantly alter bioactivity:

  • Electron-Donating Groups (e.g., -N(CH₃)₂) : Enhance interaction with enzymes like cyclooxygenase-2 (COX-2) by increasing electron density, as seen in anti-inflammatory assays .
  • Electron-Withdrawing Groups (e.g., -Cl) : Improve antibacterial potency by facilitating membrane penetration, as observed in Gram-positive bacterial inhibition studies .
  • Methoxy Groups : Reduce metabolic stability due to increased susceptibility to hepatic demethylation, as shown in pharmacokinetic profiling .
    Experimental Design : Compare IC₅₀ values across derivatives using standardized assays (e.g., COX-2 inhibition) while controlling for lipophilicity (logP) via HPLC .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of the dimethylamino group (δ 2.8–3.1 ppm for -N(CH₃)₂) and oxadiazole protons (δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for the acetate, C-N stretch at ~1250 cm⁻¹ for oxadiazole) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 377.12) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar analogs?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) to minimize inter-lab variability .
  • Solubility Differences : Use co-solvents (e.g., DMSO/PBS) to ensure consistent compound dissolution .
  • Target Selectivity : Perform molecular docking to identify off-target interactions (e.g., using AutoDock Vina with COX-2 PDB: 5KIR) .
    Case Study : A 2024 study resolved inconsistent antibacterial data by correlating lipophilicity (logD) with membrane permeability via Franz cell assays .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood due to potential respiratory irritation from DMF (a common solvent in synthesis) .
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced: How can computational methods optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to predict bioavailability (%F = 65–70) and blood-brain barrier penetration (BBB score = −1.2) .
  • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) with Schrödinger’s QikProp to identify vulnerable sites (e.g., ester groups) .
  • Solubility Enhancement : Modify substituents (e.g., replace butyl with PEG-linked chains) guided by COSMO-RS simulations .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) to achieve >95% purity, leveraging differential solubility of byproducts .
  • Column Chromatography : Optimize with silica gel and ethyl acetate/hexane (30:70 to 50:50 gradient) to separate oxadiazole derivatives .

Advanced: What mechanistic insights explain its enzyme inhibition activity?

Methodological Answer:

  • Docking Studies : The oxadiazole core forms hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-2), while the sulfanyl group chelates metal ions (e.g., Zn²⁺ in matrix metalloproteinases) .
  • Kinetic Analysis : Use Lineweaver-Burk plots to confirm non-competitive inhibition (e.g., Ki = 1.2 µM for acetylcholinesterase) .

Basic: How is the compound’s stability assessed under varying pH conditions?

Methodological Answer:

  • pH Stability Study : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours, then analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Finding : Degradation accelerates at pH >8 due to ester hydrolysis, requiring formulation at pH 5–6 .

Advanced: How does this compound compare to other 1,3,4-oxadiazole derivatives in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Bioisosteric Replacement : Replacing the oxadiazole with a thiadiazole reduces COX-2 selectivity by 40% .
  • Substituent Analysis : The 4-dimethylamino group increases solubility (logS = −3.2) compared to 4-chloro analogs (logS = −4.1) but reduces metabolic half-life (t₁/₂ = 2.1 vs. 4.3 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.